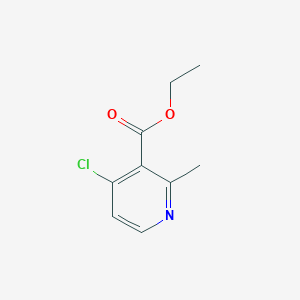
Bismuth oxide
Übersicht
Beschreibung
Bismuth oxide is an inorganic compound that has garnered significant attention in various scientific and industrial fields. It is known for its unique crystalline structure and thermal stability. This compound exists in multiple crystalline phases, with the alpha phase being stable at room temperature and the beta phase stable at higher temperatures .
Vorbereitungsmethoden
Bismuth oxide can be synthesized through several methods, each yielding different levels of purity and crystalline structures. The most common methods include:
Thermal Decomposition: Bismuth (III) nitrate is gently heated until it decomposes into this compound, nitrogen dioxide, and oxygen. The chemical equation for this reaction is[ 2Bi(NO_3)_3 \rightarrow 2Bi_2O_3 + 6NO_2 + O_2 ]
Precipitation Method: This compound can also be obtained by precipitating bismuth salts using strong alkalis such as sodium hydroxide.
Analyse Chemischer Reaktionen
Bismuth oxide undergoes various chemical reactions, including:
Oxidation: this compound can react with oxygen to form higher oxides.
Reduction: It can be reduced to metallic bismuth using reducing agents like hydrogen or carbon monoxide.
Substitution: This compound can participate in substitution reactions with halogens to form bismuth halides.
Common reagents used in these reactions include oxygen, hydrogen, carbon monoxide, and halogens. The major products formed from these reactions are higher oxides, metallic bismuth, and bismuth halides .
Wissenschaftliche Forschungsanwendungen
Bismuth oxide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which bismuth oxide exerts its effects is primarily through its high oxygen mobility and ability to conduct oxygen ions. This makes it an effective catalyst in oxidation reactions. In biological applications, this compound nanoparticles interact with microbial cell membranes, leading to cell death. In medical imaging, its high X-ray attenuation coefficient allows for clear imaging .
Vergleich Mit ähnlichen Verbindungen
Bismuth oxide can be compared with other bismuth compounds such as bismuth sulfide, bismuth selenide, and bismuth telluride. These compounds share some properties with this compound but differ in their applications and chemical behavior:
Bismuth sulfide (Bi2S3): Known for its use in thermoelectric materials.
Bismuth selenide (Bi2Se3): Used in topological insulators.
Bismuth telluride (Bi2Te3): Widely used in thermoelectric devices
This compound stands out due to its high oxygen mobility, making it particularly useful in catalytic and electronic applications .
Eigenschaften
IUPAC Name |
dibismuth;oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIXMATWDRGMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Bi+3].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2O3 | |
| Record name | bismuth(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Bismuth(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1304-76-3 (Parent) | |
| Record name | Bismuth tetroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
465.959 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless solid; [Merck Index] Insoluble; [MSDSonline] | |
| Record name | Bismuth(III) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8013 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12048-50-9, 12640-40-3, 1304-76-3 | |
| Record name | Bismuth tetroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012640403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISMUTH OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6I4E79QF1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate](/img/structure/B169906.png)





![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)






